molecular formula C14H14BrNO B1395863 2-Bromo-N-1-naphthylbutanamide CAS No. 1274614-70-8

2-Bromo-N-1-naphthylbutanamide

Cat. No. B1395863
M. Wt: 292.17 g/mol
InChI Key: VKSOBXXIMGPWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-1-naphthylbutanamide is a chemical compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 . It is used in scientific research and holds great potential for various applications due to its unique properties and composition.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-1-naphthylbutanamide, such as its melting point, boiling point, and density, are not explicitly provided in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intermediate for Anti-inflammatory Agents: Compounds such as 2-Bromo-6-methoxynaphthalene serve as important intermediates in the preparation of non-steroidal anti-inflammatory agents. Their synthesis often involves environmentally friendly reagents, highlighting their significance in producing medically relevant compounds (Xu & He, 2010).
  • Selective Synthesis: The ability to selectively synthesize bromo-substituted naphthalene derivatives underscores the importance of these compounds in materials and supramolecular chemistry. Such specificity in synthesis aids in advancing research fields by providing key precursors for further chemical reactions (Ping, 2012).

Material Science and Catalysis

  • Ionic Liquids in Synthesis: The use of ionic liquids as solvents and catalysts for the synthesis of various compounds, including 1-aminoalkyl-2-naphthol and naphthoxazine derivatives, demonstrates the versatility and efficiency of brominated compounds in facilitating green chemistry applications (Zandieh, Nami, & Hossaini, 2019).

Environmental Considerations

  • Formation of Dioxins: The study on the formation of dioxins from the pyrolysis of brominated compounds like 2-bromophenol highlights the environmental impact and the need for understanding the thermal degradation behavior of brominated flame retardants. This research provides valuable insights into the potential hazards associated with the disposal and burning of materials containing brominated compounds (Evans & Dellinger, 2003).

properties

IUPAC Name

2-bromo-N-naphthalen-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-12(15)14(17)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOBXXIMGPWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-1-naphthylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.